4-[Benzyl(ethyl)amino]phenyl thiocyanate
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Overview
Description
4-[Benzyl(ethyl)amino]phenyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are organic compounds containing the functional group RSCN, where the organic group is attached to sulfur. This compound is characterized by the presence of a benzyl(ethyl)amino group attached to a phenyl ring, which is further connected to a thiocyanate group. Thiocyanates are valued for their ability to efficiently access various sulfur-containing functional groups and scaffolds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzyl(ethyl)amino]phenyl thiocyanate can be achieved through several methods. One common method involves the reaction between alkyl halides and alkali thiocyanate in aqueous media. For example, the preparation of isopropyl thiocyanate involves treating isopropyl bromide with sodium thiocyanate in boiling ethanol . Another method includes the cyanation of organosulfur compounds, where sulfenyl thiosulfates react with alkali metal cyanides to give thiocyanates with the displacement of sulfite .
Industrial Production Methods
In industrial settings, aryl thiocyanates are traditionally produced by the Sandmeyer reaction, which involves combining copper (I) thiocyanate and diazonium salts. This reaction is particularly favored for electron-rich aromatic substrates .
Chemical Reactions Analysis
Types of Reactions
4-[Benzyl(ethyl)amino]phenyl thiocyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile employed .
Scientific Research Applications
4-[Benzyl(ethyl)amino]phenyl thiocyanate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing various sulfur-containing compounds and scaffolds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[Benzyl(ethyl)amino]phenyl thiocyanate involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenyl thiocyanate: An isomer of 4-[Benzyl(ethyl)amino]phenyl thiocyanate with a similar structure but different functional groups.
Phenyl isothiocyanate: Another isomer with the functional group R−N=C=S instead of R−S−C≡N.
Uniqueness
This compound is unique due to the presence of the benzyl(ethyl)amino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
5335-85-3 |
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Molecular Formula |
C16H16N2S |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
[4-[benzyl(ethyl)amino]phenyl] thiocyanate |
InChI |
InChI=1S/C16H16N2S/c1-2-18(12-14-6-4-3-5-7-14)15-8-10-16(11-9-15)19-13-17/h3-11H,2,12H2,1H3 |
InChI Key |
ISFGBUJGOHTLFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)SC#N |
Origin of Product |
United States |
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